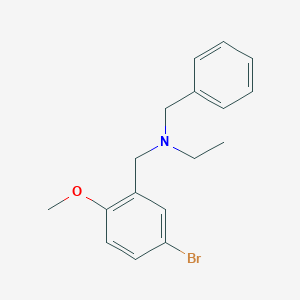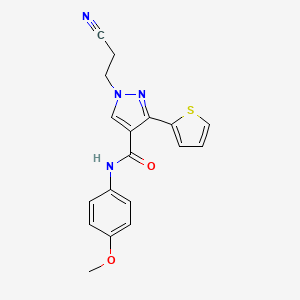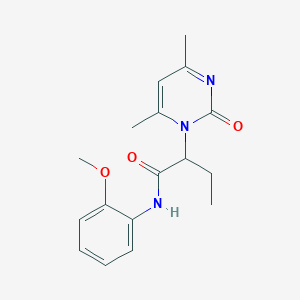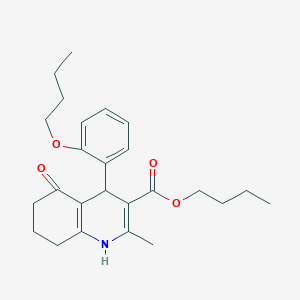
N-benzyl-N-(5-bromo-2-methoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(5-bromo-2-methoxybenzyl)ethanamine is a chemical compound that belongs to the family of substituted phenethylamines. It is also known as 2C-B-Br or Bromo 2C-B. This compound is a derivative of 2C-B, which is a psychoactive drug that produces hallucinogenic effects. The synthesis of N-benzyl-N-(5-bromo-2-methoxybenzyl)ethanamine involves the reaction between 2C-B and benzyl bromide.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(5-bromo-2-methoxybenzyl)ethanamine is not fully understood, but it is thought to involve the activation of the serotonin 2A receptor. This receptor is located in the brain and is involved in the regulation of mood, perception, and cognition. Activation of this receptor by N-benzyl-N-(5-bromo-2-methoxybenzyl)ethanamine is thought to result in the hallucinogenic effects that are observed.
Biochemical and Physiological Effects:
N-benzyl-N-(5-bromo-2-methoxybenzyl)ethanamine has been shown to produce hallucinogenic effects in humans. These effects include altered perception of time and space, enhanced sensory experiences, and altered thought patterns. The biochemical and physiological effects of this compound are not well understood, but it is thought to involve the activation of the serotonin 2A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N-(5-bromo-2-methoxybenzyl)ethanamine in lab experiments is its high affinity for the serotonin 2A receptor. This makes it a useful tool for studying the structure-activity relationship of substituted phenethylamines. However, one limitation of using this compound is its potential for producing hallucinogenic effects in humans. This makes it difficult to conduct experiments that involve human subjects.
Orientations Futures
There are several future directions for research on N-benzyl-N-(5-bromo-2-methoxybenzyl)ethanamine. One direction is to study the effects of this compound on other receptors besides the serotonin 2A receptor. Another direction is to investigate the potential therapeutic uses of this compound, such as for the treatment of depression or anxiety. Additionally, further research is needed to determine the long-term effects of N-benzyl-N-(5-bromo-2-methoxybenzyl)ethanamine on the brain and other organs.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(5-bromo-2-methoxybenzyl)ethanamine involves the reaction between 2C-B and benzyl bromide. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as acetone. The reaction mixture is stirred at room temperature for several hours, and then the product is isolated by filtration and recrystallization. The yield of the product is typically around 50-60%.
Applications De Recherche Scientifique
N-benzyl-N-(5-bromo-2-methoxybenzyl)ethanamine has been used in scientific research as a tool to study the structure-activity relationship of substituted phenethylamines. This compound has been shown to have a high affinity for the serotonin 2A receptor, which is thought to be responsible for its hallucinogenic effects. Studies have also shown that N-benzyl-N-(5-bromo-2-methoxybenzyl)ethanamine has a lower affinity for other receptors such as the dopamine and norepinephrine receptors.
Propriétés
IUPAC Name |
N-benzyl-N-[(5-bromo-2-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-3-19(12-14-7-5-4-6-8-14)13-15-11-16(18)9-10-17(15)20-2/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWFHCWKMIRXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(5-bromo-2-methoxybenzyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5231925.png)
![9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole](/img/structure/B5231928.png)

![N-[1-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-4-methylbenzenesulfonamide](/img/structure/B5231951.png)
![2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5231976.png)


![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5231998.png)
![2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)
![N-(1-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5232010.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5232030.png)
![1-acetyl-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232034.png)
![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)
